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Compound of Interest

Compound Name:
(S)-1-(2-Bromothiazol-5-YL)ethan-

1-amine

Cat. No.: B15381377

Get Quote

Executive Summary
The separation of enantiomers of 1-(2-Bromothiazol-5-yl)ethanamine is a pivotal step in the

manufacturing of high-purity pharmaceutical intermediates. While asymmetric synthesis from

the corresponding ketone (1-(2-bromothiazol-5-yl)ethanone) is possible using transaminases or

chiral sulfinamides, resolution of the racemic amine remains the most cost-effective method for

kilogram-scale production.

This guide presents two validated workflows:

Enzymatic Kinetic Resolution (EKR): A high-selectivity, green chemistry approach using

Candida antarctica Lipase B (CAL-B).

Classical Diastereomeric Crystallization: A robust, scalable method using Tartaric Acid.
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Property Detail

Compound Name 1-(2-Bromothiazol-5-yl)ethanamine

CAS (Racemic)
Not listed widely; Precursor Ketone: 1161776-

13-1

CAS (S-Isomer) 2002525-24-6

CAS (R-Isomer) 1298175-55-9

Molecular Formula C₅H₇BrN₂S

Molecular Weight 207.09 g/mol

pKa (Conjugate Acid) ~9.0 (Estimated for aliphatic amine)

Solubility
Soluble in MeOH, EtOH, DCM, MTBE; Sparingly

soluble in Water (neutral form).[1][2][3]

Method A: Enzymatic Kinetic Resolution (Preferred)
Principle: This method utilizes Novozym 435 (immobilized CAL-B) to selectively acylate the (R)-

enantiomer of the amine, leaving the (S)-enantiomer unchanged. This is based on the empirical

Kazlauskas rule, where CAL-B preferentially acylates the (R)-enantiomer of secondary amines

in organic solvents [1].

Materials
Substrate: Racemic 1-(2-Bromothiazol-5-yl)ethanamine (10 g, 48.3 mmol).

Biocatalyst: Novozym 435 (Novozymes/Strem), 10% w/w relative to substrate (1.0 g).

Acyl Donor: Isopropyl Acetate (also serves as solvent) OR Ethyl Acetate (5 eq) in MTBE.

Solvent: Methyl tert-butyl ether (MTBE) (100 mL).

Protocol
Setup: In a 250 mL round-bottom flask, dissolve 10 g of racemic amine in 100 mL of MTBE.
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Addition: Add 5.0 mL of Ethyl Acetate (Acyl donor) and 1.0 g of Novozym 435 beads.

Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding beads) at

30°C for 24–48 hours.

Checkpoint: Monitor conversion by HPLC (Achiral or Chiral). Stop reaction when

conversion reaches 50%.

Filtration: Filter off the enzyme beads. (Beads can be washed with MTBE and reused up to 5

times) [2].

Separation (Workup):

The filtrate contains (S)-Amine (free base) and (R)-Acetamide.

Add 1M HCl (50 mL) to the filtrate and shake.

Aqueous Layer: Contains (S)-Amine·HCl.

Organic Layer: Contains (R)-Acetamide (neutral).

Isolation of (S)-Amine:

Basify the aqueous layer to pH >12 using 4M NaOH.

Extract with DCM (3 x 50 mL).

Dry over Na₂SO₄ and concentrate to yield (S)-1-(2-Bromothiazol-5-yl)ethanamine.

Recovery of (R)-Amine (Optional):

Concentrate the organic layer to obtain the (R)-acetamide.

Hydrolyze with 6M HCl at reflux (4h) to yield (R)-1-(2-Bromothiazol-5-yl)ethanamine.

Workflow Diagram (Enzymatic)
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Figure 1: Chemoenzymatic resolution workflow separating (S)-amine and (R)-amide via

acid/base extraction.
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Method B: Classical Resolution (Diastereomeric
Salt)
Principle: Formation of diastereomeric salts using L-(+)-Tartaric Acid. The (S)-amine typically

forms a less soluble salt with L-tartaric acid in alcoholic solvents, allowing it to crystallize out,

while the (R)-amine salt remains in solution [3].

Materials
Substrate: Racemic 1-(2-Bromothiazol-5-yl)ethanamine (10 g).

Resolving Agent: L-(+)-Tartaric Acid (3.6 g, 0.5 eq) or (7.2 g, 1.0 eq). Note: 0.5 eq (Pope-

Peachey method) is often more efficient for maximizing yield of one enantiomer.

Solvent: Ethanol (Absolute) or Methanol/Acetonitrile (9:1).

Protocol
Dissolution: Dissolve 10 g of racemic amine in 50 mL of Ethanol at 60°C.

Salt Formation: Dissolve 3.6 g (0.5 eq) of L-(+)-Tartaric acid in 20 mL of hot Ethanol. Add this

slowly to the amine solution.

Crystallization:

Allow the mixture to cool slowly to room temperature over 4 hours.

Seed with pure (S)-amine-L-tartrate crystals if available.

Chill to 0–5°C for 2 hours to maximize yield.

Filtration: Filter the white precipitate.

Solid: Enriched (S)-Amine·L-Tartrate.

Liquor: Enriched (R)-Amine.[1]
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Recrystallization: Recrystallize the solid from hot Ethanol (or EtOH/Water 95:5) until constant

melting point or >98% ee (checked by HPLC).

Free-Basing:

Suspend the salt in water.

Add 2M NaOH until pH 12.

Extract with DCM, dry, and concentrate to yield (S)-1-(2-Bromothiazol-5-yl)ethanamine.

Note on Stability: The 2-bromothiazole moiety is sensitive to harsh nucleophiles at high

temperatures. Avoid using strong bases (like alkoxides) or heating above 80°C during the free-

basing step.

Analytical Methods (Quality Control)
To verify optical purity, use Chiral High-Performance Liquid Chromatography (HPLC).[4][5]

Parameter Condition

Column Daicel Chiralpak AD-H or IG (Amylose-based)

Dimensions 4.6 mm x 250 mm, 5 µm

Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

Flow Rate 1.0 mL/min

Temperature 25°C

Detection UV @ 254 nm (Thiazole absorbance)

Expected Retention
(S)-Isomer: ~8-10 min; (R)-Isomer: ~12-15 min

(Confirm with standards)

Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the basic amine

interacting with residual silanols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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